

Application Notes and Protocols: NP(366-374) in Universal Flu Vaccine Research

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Compound of Interest

Compound Name: *Influenza A NP (366-374)*

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Introduction: The Promise of NP(366-374) for a Universal Flu Vaccine

The quest for a universal influenza vaccine, one that provides broad and long-lasting protection against diverse influenza A virus strains, has led researchers to focus on conserved viral antigens. One of the most promising targets is the nucleoprotein (NP), an internal viral protein that is highly conserved across different influenza A subtypes.[1] Within the nucleoprotein, the amino acid sequence 366-374, with the sequence ASNENMETM, has been identified as a critical epitope for inducing a robust cell-mediated immune response.[2]

This peptide, known as NP(366-374), is an immunodominant epitope for CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Db.[2] Upon recognition of this peptide presented by infected cells, CTLs are activated to kill these cells and produce antiviral cytokines, such as interferon-gamma (IFN- γ) and tumor necrosis factor-alpha (TNF- α), thereby contributing to viral clearance.[3] The high degree of conservation of the NP(366-374) epitope across influenza A virus strains makes it an attractive candidate for a universal vaccine, as it has the potential to elicit an immune response

that can recognize and eliminate cells infected with a wide range of flu viruses, including seasonal and pandemic strains.

These application notes provide an overview of the use of NP(366-374) in universal flu vaccine research, summarizing key quantitative data and providing detailed protocols for essential experiments.

Data Presentation: Immunogenicity and Protective Efficacy of NP(366-374)-Based Vaccines

The following tables summarize quantitative data from various preclinical studies investigating the immunogenicity and protective efficacy of vaccine strategies incorporating the NP(366-374) epitope.

Table 1: CD8+ T-Cell Responses to NP(366-374) Vaccination in Mice

Vaccine Platform/Adjuvant	Mouse Strain	Measurement	Result	Reference
NP(366-374) peptide in Incomplete Freund's Adjuvant (IFA)	C57BL/6	% of NP(366-374)-specific CD8+ T-cells in spleen	~1.5% of circulating CD8+ lymphocytes 13 days post-injection	[4]
MVA-NP	C57BL/6	IFN- γ Spot-Forming Cells (SFCs) / 10^6 splenocytes	Mean of 127 SFCs	[5]
Adenovirus-vectored NP (A/NP-rAd)	C57BL/6	IFN- γ response in lungs (ELISPOT)	Strong response to NP(366-374) peptide stimulation	[6]
Alginate encapsulated live H1N1 virus	C57BL/6	% of NP(366-374)-specific CD8+ T-cells in lungs (post-challenge)	Significant increase compared to controls	[7]
OVX836 (NP-based nanoparticle)	C57BL/6	IFN- γ production by NP(366-374)-specific CD8+ T-cells	Higher production compared to monomeric or wild-type NP	[8]

Table 2: Protective Efficacy of NP(366-374)-Based Vaccination in Influenza Challenge Models

Vaccine Platform/Adjuvant	Mouse Strain	Challenge Virus	Outcome	Measurement	Reference
MVA-NP+M1	HLA-A2 transgenic	Influenza A	Protection against lethal challenge	High levels of NP(366)-specific CD8+ T-cells correlated with survival	[9]
NP(366-374) peptide encapsulated in liposomes with anti-CD40 mAbs	C57BL/6	Influenza A	Reduced viral lung titers	Not specified	[10]
Adenovirus-vectored NP (A/NP-rAd)	C57BL/6	Influenza A (IAV)	Reduced morbidity and pulmonary virus titers	Significantly lower viral titers compared to control groups	[6]
OVX836 (NP-based nanoparticle)	C57BL/6	H1N1 A/California/7/2009	100% survival (short-term), 83% survival (long-term)	Compared to 0% survival in the control group	[8]
Alginate encapsulated live H1N1 virus	C57BL/6	H7N7 (lethal challenge)	Heterosubtypic protection	Not specified	[7]

Experimental Protocols

Protocol 1: Immunization of Mice with NP(366-374) Peptide

This protocol describes a general procedure for immunizing mice to elicit an NP(366-374)-specific CD8⁺ T-cell response.

Materials:

- NP(366-374) peptide (ASNENMETM), synthesized to >95% purity
- Incomplete Freund's Adjuvant (IFA)
- Phosphate-Buffered Saline (PBS), sterile
- 1 ml syringes with Luer-Lok tip
- 23-25 gauge needles
- Glass or plastic emulsifying connector (optional)
- C57BL/6 mice (6-8 weeks old)

Procedure:

- Antigen Preparation: Dissolve the NP(366-374) peptide in sterile PBS to a final concentration of 1 mg/ml.
- Emulsion Preparation: a. In a sterile microfuge tube, mix an equal volume of the peptide solution with IFA (e.g., 100 μ l of peptide solution and 100 μ l of IFA). b. Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe and needle or by using an emulsifying connector between two syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
- Immunization: a. Administer 100 μ l of the emulsion (containing 50 μ g of peptide) per mouse via subcutaneous (s.c.) injection at the base of the tail or intraperitoneal (i.p.) injection.^[11] b. For a prime-boost regimen, repeat the immunization 10-15 days after the primary

immunization. A final boost without adjuvant can be administered 3-4 days before analysis.

[11]

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN- γ and TNF- α

This protocol details the detection of IFN- γ and TNF- α production by NP(366-374)-specific CD8+ T-cells from immunized mice.

Materials:

- Splenocytes isolated from immunized and control mice
- RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
- NP(366-374) peptide (1 mg/ml stock)
- Brefeldin A (GolgiPlug™ or similar)
- Anti-mouse CD16/CD32 antibody (Fc block)
- Fluorochrome-conjugated antibodies: anti-mouse CD8a, anti-mouse IFN- γ , anti-mouse TNF- α
- Fixation/Permeabilization solution (e.g., BD Cytfix/Cytoperm™)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- 96-well round-bottom plates

Procedure:

- Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.
- In vitro Stimulation: a. Plate $1-2 \times 10^6$ splenocytes per well in a 96-well plate. b. Stimulate the cells with NP(366-374) peptide at a final concentration of 1-5 $\mu\text{g/ml}$ for 5-6 hours at 37°C.

- c. Include an unstimulated control (medium only) and a positive control (e.g., cell stimulation cocktail). d. Add Brefeldin A at the recommended concentration for the last 4-5 hours of incubation to block cytokine secretion.
- **Surface Staining:** a. Wash the cells with FACS buffer. b. Block Fc receptors with anti-mouse CD16/CD32 for 10-15 minutes on ice. c. Stain for surface markers, such as CD8a, for 30 minutes on ice in the dark.
 - **Fixation and Permeabilization:** a. Wash the cells with FACS buffer. b. Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C. c. Wash the cells with Permeabilization/Wash buffer.
 - **Intracellular Staining:** a. Resuspend the cells in Permeabilization/Wash buffer containing fluorochrome-conjugated anti-IFN- γ and anti-TNF- α antibodies. b. Incubate for 30 minutes at 4°C in the dark.
 - **Flow Cytometry Analysis:** a. Wash the cells with Permeabilization/Wash buffer and then with FACS buffer. b. Resuspend the cells in FACS buffer and acquire data on a flow cytometer. c. Analyze the percentage of IFN- γ + and TNF- α + cells within the CD8+ T-cell population.

Protocol 3: In Vivo Cytotoxicity Assay

This protocol measures the ability of NP(366-374)-specific CTLs to kill target cells in vivo.

Materials:

- Splenocytes from naive C57BL/6 mice (as target cells)
- NP(366-374) peptide
- Control peptide (e.g., OVA257-264)
- Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 μ M and 0.5 μ M)
- RPMI 1640 medium
- Immunized and control mice

Procedure:

- Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive C57BL/6 mice. b. Divide the splenocytes into two populations. c. Pulse one population with 1 μ M NP(366-374) peptide for 1 hour at 37°C.[8] d. Pulse the second population with a control peptide.
- Cell Labeling: a. Label the NP(366-374)-pulsed cells with a high concentration of CFSE (CFSE^{high}). b. Label the control peptide-pulsed cells with a low concentration of CFSE (CFSE^{low}).
- Cell Injection: a. Mix equal numbers of CFSE^{high} and CFSE^{low} target cells. b. Inject a total of 10-20 x 10⁶ cells intravenously into immunized and control mice.
- Analysis: a. After 12-18 hours, harvest spleens from the recipient mice. b. Prepare single-cell suspensions and analyze by flow cytometry. c. Determine the ratio of CFSE^{high} to CFSE^{low} cells in immunized versus control mice.
- Calculation of Specific Lysis:
 - Percent specific lysis = [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Protocol 4: Determination of Viral Lung Titer (TCID50 Assay)

This protocol describes the quantification of infectious virus particles in the lungs of challenged mice.

Materials:

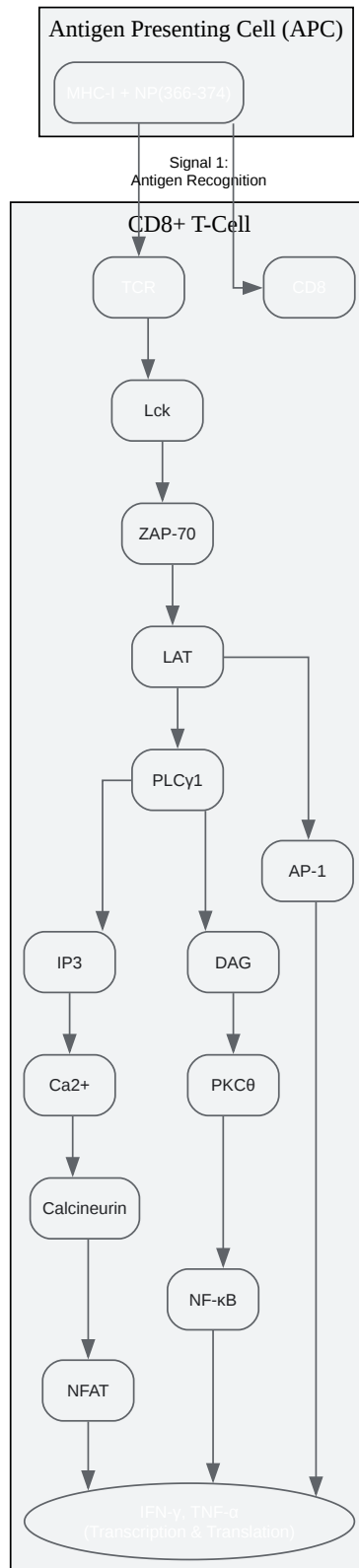
- Lungs from infected mice
- Sterile PBS
- Madin-Darby Canine Kidney (MDCK) cells
- 96-well tissue culture plates

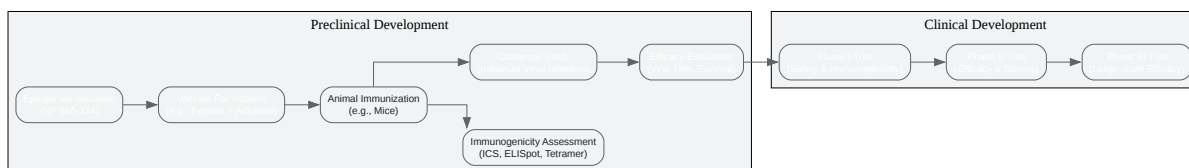
- Infection medium (e.g., DMEM with TPCK-trypsin)
- Crystal violet solution

Procedure:

- Sample Preparation: a. Homogenize the harvested lungs in sterile PBS. b. Clarify the homogenate by centrifugation to remove cellular debris.
- Serial Dilution: a. Perform 10-fold serial dilutions of the lung homogenate supernatant in infection medium.
- Infection of MDCK Cells: a. Seed MDCK cells in a 96-well plate to form a confluent monolayer. b. Remove the growth medium and wash the cells with PBS. c. Add 100 μ l of each virus dilution to replicate wells (e.g., 8 wells per dilution). d. Incubate for 1-2 hours at 37°C to allow for virus adsorption.
- Incubation: a. Remove the virus inoculum and add 200 μ l of infection medium to each well. b. Incubate the plate at 37°C in a CO₂ incubator for 3-5 days.
- Determination of Cytopathic Effect (CPE): a. Observe the wells for the presence of CPE daily using a microscope. b. After the incubation period, fix the cells with a fixation solution (e.g., 10% formalin). c. Stain the cells with crystal violet solution. Wells with viable cells will stain purple, while wells with CPE will be clear.
- Calculation of TCID₅₀: a. Determine the number of positive wells (showing CPE) for each dilution. b. Calculate the 50% tissue culture infectious dose (TCID₅₀) using the Reed-Muench method. The titer is expressed as TCID₅₀/ml of lung homogenate.

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